2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound with a unique structure that includes a thiophene ring, a pyrrolidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like acetic acid and sulfur.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The thiophene and pyrrolidine rings are then coupled together using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-((1-(3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid: Similar in structure but with different substituents on the thiophene or pyrrolidine rings.
Benzoic Acid Derivatives: Compounds like 2-methyl-3-methoxybenzoic acid share the benzoic acid moiety but differ in other structural aspects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(3-methoxycarbonyl-4,5-dimethylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-9-10(2)27-17(15(9)19(25)26-3)20-14(21)8-13(16(20)22)28-12-7-5-4-6-11(12)18(23)24/h4-7,13H,8H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRNSGLNFMNIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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